molecular formula C9H9ClN2O3 B1418989 N-[(4-Chloro-2-pyridinyl)carbonyl]alanine CAS No. 1308946-57-7

N-[(4-Chloro-2-pyridinyl)carbonyl]alanine

Cat. No. B1418989
M. Wt: 228.63 g/mol
InChI Key: PNFKLADNAGDJQU-UHFFFAOYSA-N
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Description

N-[(4-Chloro-2-pyridinyl)carbonyl]alanine is a chemical compound with the molecular formula C₁₀H₈ClNO₃. It belongs to the class of pyridine derivatives and contains an alanine moiety. The compound’s structure features a chlorinated pyridine ring attached to an alanine backbone.





  • Synthesis Analysis

    The synthetic route for N-[(4-Chloro-2-pyridinyl)carbonyl]alanine involves the condensation of 4-chloropyridine-2-carboxylic acid with alanine. The reaction typically occurs under controlled conditions, and purification steps yield the final product.





  • Molecular Structure Analysis

    The compound’s molecular structure consists of a pyridine ring substituted at the 4-position with a carbonyl group and a chlorine atom. The alanine side chain is attached to the carbonyl carbon. The arrangement of atoms and functional groups determines its properties and reactivity.





  • Chemical Reactions Analysis

    N-[(4-Chloro-2-pyridinyl)carbonyl]alanine may participate in various chemical reactions, including amidation, esterification, and peptide bond formation. Its reactivity depends on the functional groups present and the reaction conditions.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • Molecular Weight: Approximately 227.63 g/mol

      • Melting Point: Varies based on crystalline form

      • Solubility: Soluble in organic solvents (e.g., DMSO, methanol)



    • Chemical Properties :

      • Acid-Base Properties: May act as a weak acid or base

      • Stability: Stable under standard conditions

      • UV-Vis Absorption: Exhibits characteristic absorption bands in the UV range






  • Scientific Research Applications

    Field

    This compound has been used in the field of Pest Control and Insecticide Development .

    Application

    A series of amides containing N-pyridylpyrazole moieties, including “N-[(4-Chloro-2-pyridinyl)carbonyl]alanine”, were designed and synthesized in the search for environmentally benign insecticides with high activity, low toxicity, and low residue .

    Method

    The structures of these compounds were characterized and confirmed by 1H-NMR and elemental analysis . The insecticidal activities of these compounds were then tested against several insects including Mythimna separata Walker, Plutella xylostella (Linnaeus, 1758), and Laphygma exigua Hübner .

    Results

    Preliminary bioassay tests showed that some of these compounds exhibited good insecticidal activities against the tested insects .

    Treatment of Crohn’s Disease

    Field

    This compound has potential applications in the field of Medicine , specifically in the treatment of Crohn’s Disease .

    Application

    The European Medicines Agency has granted a deferral and waiver for N-{4-Chloro-2-[(1-oxido-4-pyridinyl)carbonyl]phenyl}-4-(1,1-dimethylethyl) benzenesulfonamide, sodium salt, which is related to “N-[(4-Chloro-2-pyridinyl)carbonyl]alanine”, for the treatment of Crohn’s Disease .

    Method

    The details of the method of application or experimental procedures are not provided in the source .

    Results

    The results or outcomes obtained from this application are not provided in the source .

    Antimicrobial Activities

    Field

    This compound has been used in the field of Medicine and Pharmaceuticals , specifically in the development of Antimicrobial Agents .

    Application

    “N-[(4-Chloro-2-pyridinyl)carbonyl]alanine” was shown to be a useful synthetic intermediate for synthesis of azole heterocycles . Some of the synthesized compounds had antibacterial activity against Rhizobium radiobacter .

    Method

    The structures of these compounds were characterized by IR, mass, and NMR spectroscopy, and elemental analysis . Their antimicrobial activity was determined by use of the diffusion technique .

    Results

    Some of the synthesized compounds exhibited good antimicrobial activities .

    Pyrazole Synthesis

    Field

    This compound has potential applications in the field of Organic Chemistry , specifically in the synthesis of Pyrazole Derivatives .

    Application

    Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . “N-[(4-Chloro-2-pyridinyl)carbonyl]alanine” could potentially be used as a starting material or intermediate in the synthesis of pyrazole derivatives .

    Method

    The specific method of application or experimental procedures are not provided in the source .

    Results

    The results or outcomes obtained from this application are not provided in the source .

    Antimicrobial Activity

    Field

    This compound has been used in the field of Medicine and Pharmaceuticals , specifically in the development of Antimicrobial Agents .

    Application

    “N-[(4-Chloro-2-pyridinyl)carbonyl]alanine” was shown to be a useful synthetic intermediate for synthesis of azole heterocycles . Some of the synthesized compounds had antibacterial activity against Rhizobium radiobacter .

    Method

    The structures of these compounds were characterized by IR, mass, and NMR spectroscopy, and elemental analysis . Their antimicrobial activity was determined by use of the diffusion technique .

    Results

    Some of the synthesized compounds exhibited good antimicrobial activities .

    Pyrazole Synthesis

    Field

    This compound has potential applications in the field of Organic Chemistry , specifically in the synthesis of Pyrazole Derivatives .

    Application

    Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . “N-[(4-Chloro-2-pyridinyl)carbonyl]alanine” could potentially be used as a starting material or intermediate in the synthesis of pyrazole derivatives .

    Method

    The specific method of application or experimental procedures are not provided in the source .

    Results

    The results or outcomes obtained from this application are not provided in the source .

    Safety And Hazards



    • Toxicity : Assess the compound’s toxicity through in vitro and in vivo studies.

    • Handling Precautions : Follow standard laboratory safety protocols when handling N-[(4-Chloro-2-pyridinyl)carbonyl]alanine.

    • Environmental Impact : Evaluate its environmental persistence and potential ecological effects.




  • Future Directions



    • Investigate its biological activity and potential therapeutic applications.

    • Explore derivatives and analogs for improved properties.

    • Collaborate with computational chemists to predict its behavior and interactions.




    properties

    IUPAC Name

    2-[(4-chloropyridine-2-carbonyl)amino]propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H9ClN2O3/c1-5(9(14)15)12-8(13)7-4-6(10)2-3-11-7/h2-5H,1H3,(H,12,13)(H,14,15)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PNFKLADNAGDJQU-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C(=O)O)NC(=O)C1=NC=CC(=C1)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H9ClN2O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    228.63 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-[(4-Chloro-2-pyridinyl)carbonyl]alanine

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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